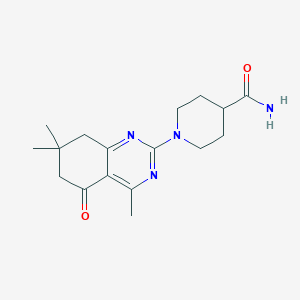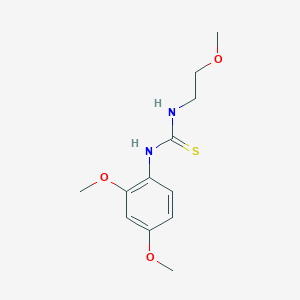![molecular formula C23H13Cl2F3N2O B4615011 2-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4615011.png)
2-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Vue d'ensemble
Description
Quinoline derivatives are a significant class of compounds in medicinal chemistry, offering a wide range of biological activities and applications in drug development. The specific compound mentioned appears to be a quinoline carboxamide derivative, characterized by additional functional groups that could influence its chemical behavior and potential applications in various fields, excluding drug usage and dosage information.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves strategic functionalization of the quinoline core. For example, the incorporation of chloro and trifluoromethyl groups could be achieved through halogenation and nucleophilic aromatic substitution reactions, respectively. While there's no direct study on this compound's synthesis, related research suggests that quinoline carboxamides can be synthesized through reactions involving quinoline-3-carboxylic acid precursors and suitable amides or anilines under specific conditions (Deng et al., 2021).
Molecular Structure Analysis
Quinoline derivatives often exhibit planar molecular structures, facilitating π-π stacking interactions critical for their biological activities. Structural analysis using techniques like X-ray crystallography or NMR spectroscopy can reveal the compound's conformation, including the orientation of substituted groups and potential intramolecular interactions (de Souza et al., 2015).
Chemical Reactions and Properties
The presence of functional groups such as dichlorophenyl and trifluoromethylphenyl in quinoline carboxamides can significantly influence their reactivity. These groups can partake in various chemical reactions, including nucleophilic substitution and coupling reactions. They also impact the compound's electronic properties, potentially affecting its reactivity and interaction with biological targets (Kitson et al., 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the quinoline core. These properties are essential for determining the compound's suitability for various applications, including its formulation into different pharmaceutical preparations (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline carboxamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity and chemical stability. The electron-withdrawing or donating nature of substituents like dichlorophenyl and trifluoromethylphenyl can modulate these properties, affecting the compound's pharmacological profile and stability (Palanki et al., 2000).
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
2-(3,4-Dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide and its analogs have been studied for their potential as analgesic and anti-inflammatory agents. Research by Mishra et al. (1988) on cinchophen analogs, including quinoline carboxamide derivatives, demonstrated potent analgesic properties and good anti-inflammatory activity. This suggests a promising avenue for the development of new pain management and anti-inflammatory medications (Mishra, Agrawal, & Maini, 1988).
Antipathogenic Activity
The antipathogenic properties of quinoline derivatives have been explored, with studies indicating that certain thiourea derivatives exhibit significant antibacterial effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for quinoline compounds in the development of new antimicrobial agents with antibiofilm properties, which could enhance the treatment of bacterial infections resistant to conventional antibiotics (Limban, Marutescu, & Chifiriuc, 2011).
Radioligand Development for Peripheral Benzodiazepine Receptors
Research into quinoline-2-carboxamide derivatives has also extended into the field of radioligand development for imaging purposes. A study conducted by Matarrese et al. (2001) explored N-[11C]methylated quinoline-2-carboxamides as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET). This suggests the utility of these compounds in medical imaging, particularly for mapping PBR distribution in vivo, which could have implications for diagnosing and understanding various neurological and psychiatric conditions (Matarrese et al., 2001).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N2O/c24-17-10-9-13(11-18(17)25)21-12-15(14-5-1-3-7-19(14)29-21)22(31)30-20-8-4-2-6-16(20)23(26,27)28/h1-12H,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBQTLXEBRAMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614939.png)

![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)
![3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4614962.png)
![N-(2-furylmethyl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614979.png)
![N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4614994.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4614996.png)
![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4614999.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4615006.png)
![4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoic acid](/img/structure/B4615016.png)
